molecular formula C29H40ClNO5 B12364412 BWA-522 intermediate-3

BWA-522 intermediate-3

Cat. No.: B12364412
M. Wt: 518.1 g/mol
InChI Key: VDKUVETVOIHEFR-XMMPIXPASA-N
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Description

BWA-522 intermediate-3 is a crucial intermediate in the synthesis of BWA-522, a small molecule proteolysis-targeting chimera (PROTAC) that targets the androgen receptor. BWA-522 is known for its significant degradation effects on both the full-length androgen receptor and its variant AR-V7, making it a promising candidate for the treatment of prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process forms a stable and efficient ternary complex, enhancing the degradation ability of the synthesized compounds . The specific reaction conditions and steps are typically proprietary and detailed in specialized chemical literature.

Industrial Production Methods

Industrial production of BWA-522 intermediate-3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

BWA-522 intermediate-3 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions are typically derivatives of this compound, which are further processed to obtain the final PROTAC compound, BWA-522 .

Scientific Research Applications

BWA-522 intermediate-3 has several scientific research applications:

Mechanism of Action

BWA-522 intermediate-3 contributes to the mechanism of action of BWA-522 by forming a ternary complex with the androgen receptor and an E3 ligase. This complex facilitates the ubiquitination and subsequent degradation of the androgen receptor, thereby inhibiting its activity. The molecular targets include the full-length androgen receptor and its variant AR-V7, which are crucial in the progression of prostate cancer .

Comparison with Similar Compounds

Similar Compounds

    Ralaniten: An androgen receptor N-terminal transcriptional domain antagonist.

    Thalidomide: Used in the synthesis of the ternary complex.

    Other PROTACs: Various PROTACs targeting different proteins for degradation.

Uniqueness

BWA-522 intermediate-3 is unique due to its specific targeting of the androgen receptor and its variant AR-V7. This specificity makes it particularly effective in treating prostate cancer, setting it apart from other PROTACs that may target different proteins .

Properties

Molecular Formula

C29H40ClNO5

Molecular Weight

518.1 g/mol

IUPAC Name

tert-butyl 4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C29H40ClNO5/c1-28(2,3)36-27(33)31-16-14-21(15-17-31)19-34-25-10-6-22(7-11-25)29(4,5)23-8-12-26(13-9-23)35-20-24(32)18-30/h6-13,21,24,32H,14-20H2,1-5H3/t24-/m1/s1

InChI Key

VDKUVETVOIHEFR-XMMPIXPASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC[C@@H](CCl)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(CCl)O

Origin of Product

United States

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